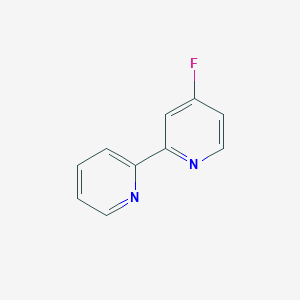

4-Fluoro-2,2'-bipyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-2,2’-bipyridine: is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,2’-bipyridine typically involves cross-coupling reactions. One common method is the Suzuki coupling , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. Another method is the Negishi coupling , which uses organozinc reagents and halogenated pyridines under palladium catalysis .

Industrial Production Methods: Industrial production of 4-Fluoro-2,2’-bipyridine often employs large-scale cross-coupling reactions due to their efficiency and high yield. The choice of method depends on the availability of starting materials and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom.

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines .

Scientific Research Applications

4-Fluoro-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The fluorine atom enhances the electron-withdrawing properties of the compound, influencing its reactivity and stability .

Comparison with Similar Compounds

2,2’-Bipyridine: Lacks the fluorine atom, making it less electron-withdrawing and slightly less reactive.

4,4’-Bipyridine: Has the nitrogen atoms in different positions, affecting its coordination chemistry and applications.

4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains trifluoromethyl groups, making it more electron-withdrawing and suitable for different applications.

Uniqueness: 4-Fluoro-2,2’-bipyridine is unique due to the presence of the fluorine atom, which enhances its electron-withdrawing properties and reactivity. This makes it particularly valuable in applications requiring strong coordination with metal ions and high stability .

Biological Activity

4-Fluoro-2,2'-bipyridine is a fluorinated derivative of bipyridine that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

This compound has the chemical formula C10H8F1N2 and a molecular weight of approximately 178.18 g/mol. The presence of the fluorine atom at the 4-position of one of its pyridine rings significantly influences its electronic properties, enhancing its reactivity and interaction capabilities with metal complexes. The electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbon atoms, making them more susceptible to nucleophilic attacks, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps including nucleophilic substitution reactions where the fluorine atom plays a critical role in determining the reactivity of the compound. The following table summarizes some synthetic routes and yields:

Case Studies

- Transition Metal Complexes : A study investigated copper(II) complexes based on bipyridine derivatives for their DNA-binding properties. These complexes exhibited significant antitumor activity by targeting specific sequences in DNA and inhibiting tumor cell proliferation .

- Insecticidal Properties : Historical studies have shown that bipyridine compounds were effective as insecticides against various pests. The toxicity was attributed to their ability to disrupt metabolic processes in insects .

- Pharmacological Applications : Recent research has focused on the use of bipyridine derivatives in drug design due to their favorable pharmacokinetic properties. Studies indicate that these compounds can enhance lipophilicity and reduce toxicity when coordinated with metal ions .

Properties

CAS No. |

118586-07-5 |

|---|---|

Molecular Formula |

C10H7FN2 |

Molecular Weight |

174.17 g/mol |

IUPAC Name |

4-fluoro-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H7FN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H |

InChI Key |

AATURXISYOGYDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.